molecular formula C6H3F3O2S B13526586 2,6-Difluorobenzenesulfonyl fluoride CAS No. 447460-43-7

2,6-Difluorobenzenesulfonyl fluoride

Cat. No.: B13526586
CAS No.: 447460-43-7
M. Wt: 196.15 g/mol
InChI Key: UHYYSDVSOOPZMT-UHFFFAOYSA-N
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Description

2,6-Difluorobenzenesulfonyl fluoride is an organic compound with the molecular formula C6H3F2O2S. It is a derivative of benzenesulfonyl fluoride, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluorobenzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of difluorophenyllithium with sulfuryl chloride. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 2,6-difluorobenzenesulfonyl fluoride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic and can react with nucleophiles such as amines and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluorobenzenesulfonyl fluoride is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to differences in the physical and chemical properties compared to other fluorinated benzenesulfonyl fluorides .

Properties

CAS No.

447460-43-7

Molecular Formula

C6H3F3O2S

Molecular Weight

196.15 g/mol

IUPAC Name

2,6-difluorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H3F3O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H

InChI Key

UHYYSDVSOOPZMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)F)F

Origin of Product

United States

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